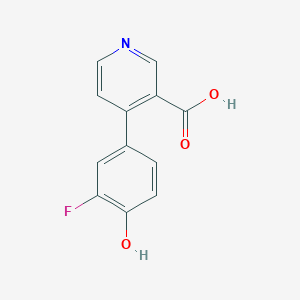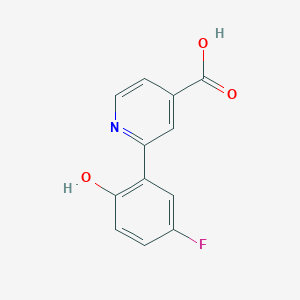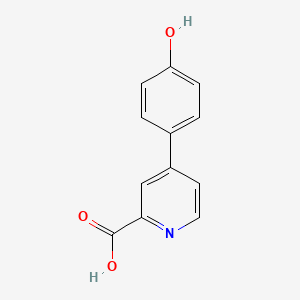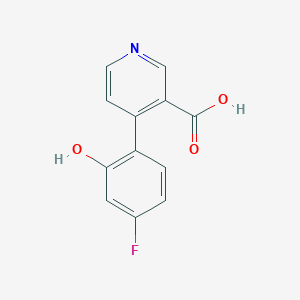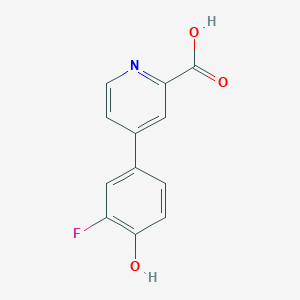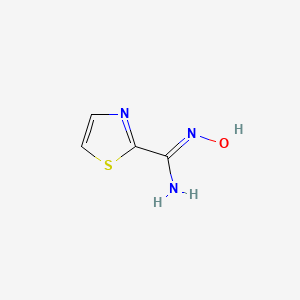
6-(2-Hydroxyphenyl)nicotinic acid, 95%
Vue d'ensemble
Description
6-(2-Hydroxyphenyl)nicotinic acid (6-HPA) is an organic compound with a chemical formula of C9H9NO3. It is a white crystalline solid with a melting point of 165 to 167 °C. 6-HPA is a derivative of nicotinic acid and is used in a variety of scientific research applications. 6-HPA is also known as 2-hydroxy-3-methyl-4-phenylpyridine, 2-hydroxy-3-methyl-4-phenylpyridine-3-carboxylic acid, and 6-hydroxy-3-methyl-4-phenylpyridine-3-carboxylic acid.
Mécanisme D'action
The mechanism of action of 6-HPA is not fully understood. However, it is believed that 6-HPA is metabolized by the enzyme nicotinic acid hydroxylase to form nicotinic acid, which is then further metabolized by the enzyme nicotinic acid amide hydrolase to form nicotinic acid amide. The nicotinic acid amide is then further metabolized by the enzyme nicotinic acid amide hydrolase to form nicotinic acid.
Biochemical and Physiological Effects
6-HPA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme nicotinic acid hydroxylase, which is involved in the biosynthesis of nicotinic acid. 6-HPA has also been shown to inhibit the enzyme nicotinic acid amide hydrolase, which is involved in the metabolism of nicotinic acid. 6-HPA has been shown to increase the levels of nicotinic acid in the body, which can lead to increased levels of niacin in the body.
Avantages Et Limitations Des Expériences En Laboratoire
6-HPA has several advantages and limitations when used in laboratory experiments. One advantage is that it is a relatively inexpensive compound, making it a cost-effective option for research purposes. Another advantage is that it is relatively stable, making it easy to handle and store. However, one limitation is that 6-HPA is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, 6-HPA is not very soluble in organic solvents, making it difficult to use in organic synthesis.
Orientations Futures
There are several potential future directions for research involving 6-HPA. One potential direction is to investigate its potential use as an inhibitor of the enzyme nicotinic acid amide hydrolase. Additionally, research could be conducted to investigate the potential use of 6-HPA as an inhibitor of the enzyme nicotinic acid hydroxylase. Additionally, research could be conducted to investigate the potential use of 6-HPA as an inhibitor of the enzyme nicotinic acid amide hydrolase in the treatment of certain diseases. Additionally, research could be conducted to investigate the potential use of 6-HPA as an inhibitor of the enzyme nicotinic acid amide hydrolase in the treatment of certain cancers. Finally, research could be conducted to investigate the potential use of 6-HPA as an inhibitor of the enzyme nicotinic acid amide hydrolase in the treatment of certain neurological disorders.
Applications De Recherche Scientifique
6-HPA is used in a variety of scientific research applications. It is used as a substrate for the enzyme nicotinic acid hydroxylase, which is involved in the biosynthesis of nicotinic acid. 6-HPA is also used as a substrate for the enzyme nicotinic acid amide hydrolase, which is involved in the metabolism of nicotinic acid. 6-HPA is also used as a substrate for the enzyme nicotinic acid amide hydrolase, which is involved in the metabolism of nicotinic acid.
Propriétés
IUPAC Name |
6-(2-hydroxyphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-11-4-2-1-3-9(11)10-6-5-8(7-13-10)12(15)16/h1-7,14H,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWUCTHUWQDENOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=C(C=C2)C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50695622 | |
| Record name | 6-(6-Oxocyclohexa-2,4-dien-1-ylidene)-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50695622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1033845-00-9 | |
| Record name | 6-(6-Oxocyclohexa-2,4-dien-1-ylidene)-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50695622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

